3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
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Description
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C24H18O6S and its molecular weight is 434.46. The purity is usually 95%.
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Biological Activity
The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H20O6S, with a molecular weight of approximately 380.39 g/mol. The structural components include:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for its role in various pharmacological activities.
- Chromene structure : Often associated with anti-inflammatory and antioxidant properties.
- Thiophene carboxylate : Implicated in enhancing biological efficacy.
Antitumor Activity
Recent studies have demonstrated that derivatives of compounds similar to the one exhibit significant antitumor effects. For instance, a study evaluated the effects on human tumor cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The results indicated that compounds with similar structures inhibited tumor cell growth in a dose-dependent manner, with some derivatives showing comparable potency to doxorubicin, a standard chemotherapeutic agent .
Table 1: Antitumor Activity of Related Compounds
Antimicrobial Activity
Compounds derived from thiophene and chromene frameworks have shown promising antimicrobial properties. A study highlighted that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The antibacterial activity was assessed using standard methods, revealing inhibition zones that suggest strong antibacterial efficacy .
Table 2: Antimicrobial Activity Results
Compound | Bacteria Type | Inhibition Zone (mm) | Reference |
---|---|---|---|
Compound D | Escherichia coli | 24 | |
Compound E | Staphylococcus aureus | 22 | |
Compound F | Pseudomonas aeruginosa | 20 |
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds similar to this one have been shown to inhibit cyclooxygenases (COXs), which play a crucial role in inflammation and cancer progression.
- Antioxidant Properties : The presence of the chromene structure is linked to antioxidant effects, which can mitigate oxidative stress in cells.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Antitumor Evaluation
In a controlled laboratory setting, researchers synthesized several derivatives of the target compound and tested their effects on tumor cell lines. The study found that certain modifications to the molecular structure significantly enhanced antitumor activity, particularly in MCF-7 cells .
Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial properties of related compounds against various bacterial strains. The results demonstrated that specific structural modifications led to increased antibacterial effectiveness, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O6S/c1-2-14-10-16-20(12-19(14)30-24(26)22-4-3-9-31-22)29-13-17(23(16)25)15-5-6-18-21(11-15)28-8-7-27-18/h3-6,9-13H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMIJPBXDBKGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC=CS3)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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